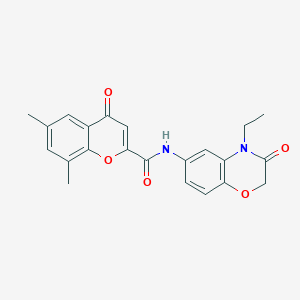![molecular formula C21H18N4 B11301130 1-(Phenylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11301130.png)
1-(Phenylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ANILINO-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of pyrido[1,2-a][1,3]benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an anilino group, a propyl chain, and a cyanide group attached to a pyrido[1,2-a][1,3]benzimidazole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ANILINO-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aniline derivative with a pyrido[1,2-a][1,3]benzimidazole precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-ANILINO-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the cyanide group to an amine or other functional groups.
Substitution: The anilino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1-ANILINO-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-ANILINO-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-BUTYLANILINO)-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBONITRILE
- 1-(4-ETHYLANILINO)-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBONITRILE
- 1-(SEC-BUTYLAMINO)-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBONITRILE
Uniqueness
1-ANILINO-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its specific structural features, such as the presence of an anilino group, a propyl chain, and a cyanide group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C21H18N4 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
1-anilino-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C21H18N4/c1-2-8-15-13-20(23-16-9-4-3-5-10-16)25-19-12-7-6-11-18(19)24-21(25)17(15)14-22/h3-7,9-13,23H,2,8H2,1H3 |
InChI-Schlüssel |
AFPXFXMRVRDJIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=CC=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-{7-Chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide](/img/structure/B11301055.png)
![N-(4-methoxyphenyl)-2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11301057.png)
![2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11301058.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11301065.png)

![N-(2-methoxyphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11301079.png)
![methyl 4-{[(6-oxo-6,9-dihydro-1H-purin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B11301084.png)
![N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11301098.png)
![N-(4-chlorophenyl)-2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11301103.png)
![N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B11301125.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B11301131.png)
methanone](/img/structure/B11301134.png)
![N-(2-ethylphenyl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide](/img/structure/B11301140.png)
